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Compound of Interest

Compound Name: gsk2830371

Cat. No.: B607808

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two small molecule inhibitors of Wild-
type p53-induced phosphatase 1 (Wip1l), also known as PPM1D: GSK2830371 and
CCT007093. Wipl is a critical negative regulator of the DNA damage response (DDR) and
tumor suppressor pathways, making it an attractive target for cancer therapy.[1] This
comparison is supported by experimental data, detailed methodologies, and visual diagrams to
aid in the selection of the most appropriate compound for research and therapeutic
development.

At a Glance: Key Differences
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Feature

GSK2830371

CCT007093

Target

Wipl (PPM1D) Phosphatase

Purported Wipl (PPM1D)

Phosphatase

Mechanism of Action

Allosteric Inhibitor

Not specified; effects may be

Wipl-independent

Potency (IC50)

~6 nM (in vitro, cell-free)[1][2]
[3]

~8.4 UM (in vitro)[4]

Specificity

Highly selective for Wip1[1][5]

Questionable; shows Wip1l-
independent effects[1][5][6]

Cellular Activity

Suppresses cell growth in a

Wipl-dependent manner[5]

Reduces viability of some
tumor cell lines, but effects are
not consistently dependent on
Wip1[5][7]

Oral Bioavailability

Orally active[2][8]

Information not readily

available

Data Presentation: A Quantitative Comparison

The following table summarizes key quantitative data for GSK2830371 and CCT007093 based
on in vitro enzymatic and cell-based assays.

Parameter GSK2830371 CCT007093 Reference(s)
Wipl Enzymatic IC50 6 nM 8400 nM (8.4 uM) [1112114]
MCF-7 Cell Growth

2.65 uM ~0.48 pM (SF50) [31[7]
GI50
Wip1l-dependent cell
growth suppressionin  Yes No [5]

U20S cells

Mechanism of Action and Specificity
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GSK2830371 is a potent, orally active, and highly selective allosteric inhibitor of Wip1l
phosphatase.[1][2][8] It binds to a flap subdomain near the catalytic site, locking Wipl in an
inactive conformation.[8] This prevents the dephosphorylation of key substrates in the DNA
damage response pathway, such as p53, ATM, and Chk2.[1][8] Inhibition of Wip1 by
GSK2830371 leads to the sustained phosphorylation and activation of these tumor-
suppressive proteins.[8]

CCTO007093 was initially identified as a small-molecule inhibitor of Wip1.[4] However,
subsequent studies have raised significant questions about its specificity. Research has shown
that the growth-suppressive effects of CCT007093 can be independent of Wip1 status in cells.
[1][5] For instance, in U20S cells, GSK2830371's dose-dependent suppression of cell growth
was contingent on the presence of Wipl, whereas CCT007093's inhibitory effect was observed
even in Wipl-knockout cells.[5] Furthermore, treatment with CCT007093 did not lead to an
increase in the phosphorylation of known Wip1 substrates like yH2AX and p53 at Serl5, in
contrast to the effects of GSK2830371.[5][6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the Wip1 signaling pathway and a general experimental
workflow for evaluating Wip1 inhibitors.
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Caption: The Wip1-p53 signaling pathway and the inhibitory action of GSK2830371.
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In Vivo Studies (Optional)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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